

Chiral Centers in 2,3-Dibromosuccinic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromosuccinic acid

Cat. No.: B1298867

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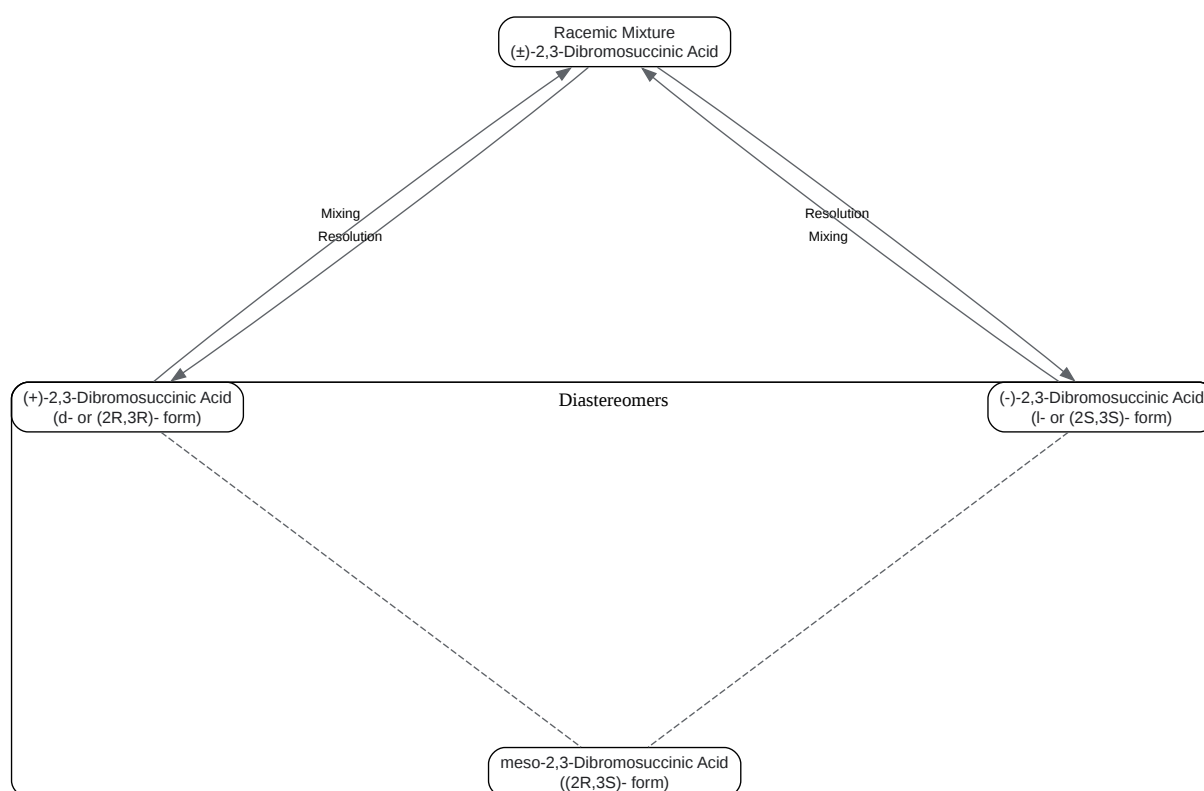
This guide provides a comprehensive technical overview of the stereoisomerism of **2,3-dibromosuccinic acid**, a molecule of significant interest in organic synthesis and pharmaceutical development. We will delve into the structural nuances arising from its chiral centers, the distinct properties of its stereoisomers, and the experimental procedures for their synthesis and separation.

Understanding the Stereoisomers of 2,3-Dibromosuccinic Acid

2,3-Dibromosuccinic acid ($C_4H_4Br_2O_4$) is a dicarboxylic acid containing two chiral centers at carbons 2 and 3. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers ((+)- and (-)-**2,3-dibromosuccinic acid**) and an achiral meso compound.

The enantiomeric pair, collectively known as the racemic mixture or (±)-**2,3-dibromosuccinic acid**, are non-superimposable mirror images of each other. They exhibit equal and opposite optical activity. The meso form, on the other hand, possesses an internal plane of symmetry and is, therefore, optically inactive.

The relationship between these stereoisomers can be visualized as follows:



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Figure 1: Stereoisomeric relationship of **2,3-dibromosuccinic acid**.

Quantitative Data of Stereoisomers

The distinct spatial arrangements of the stereoisomers of **2,3-dibromosuccinic acid** lead to different physical and chemical properties. A summary of these properties is presented in the table below.

Property	meso-2,3-Dibromosuccinic Acid	(±)-2,3-Dibromosuccinic Acid (Racemic)	(+)-2,3-Dibromosuccinic Acid	(-)-2,3-Dibromosuccinic Acid
Melting Point (°C)	255-256 (decomposes)[1]	167[1]	157-158[1]	157-158 (decomposes)[1]
Specific Rotation ([α] _D)	0°	0°	+147.8° (in ethyl acetate)	-148.0° (in ethyl acetate)
pKa ₁	1.40[1]	1.40[1]	Not specified	Not specified
pKa ₂	3.40[1]	3.40[1]	Not specified	Not specified

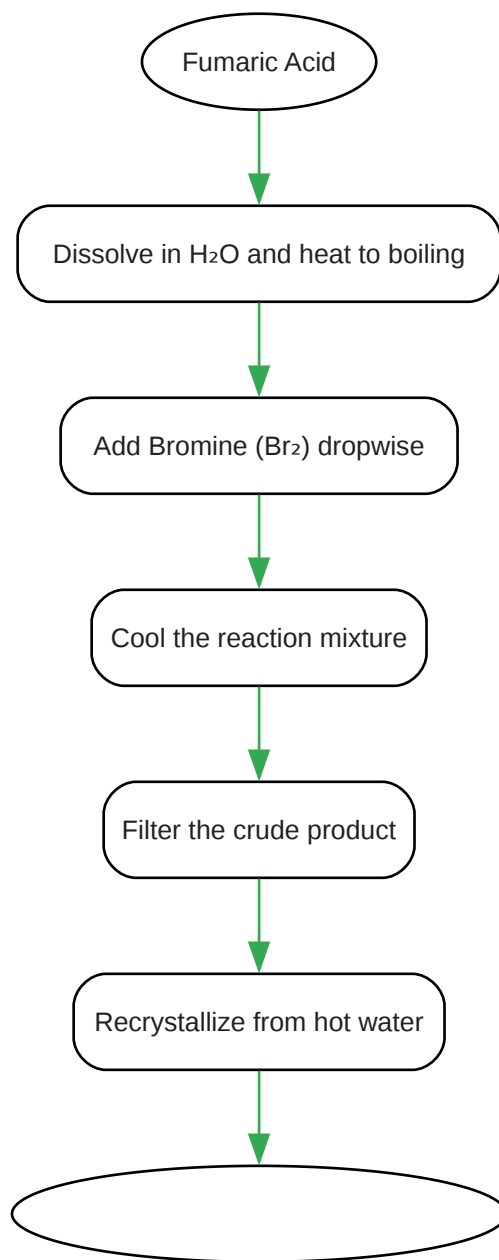
Experimental Protocols

The synthesis of the different stereoisomers of **2,3-dibromosuccinic acid** is stereospecific, relying on the geometry of the starting alkene.

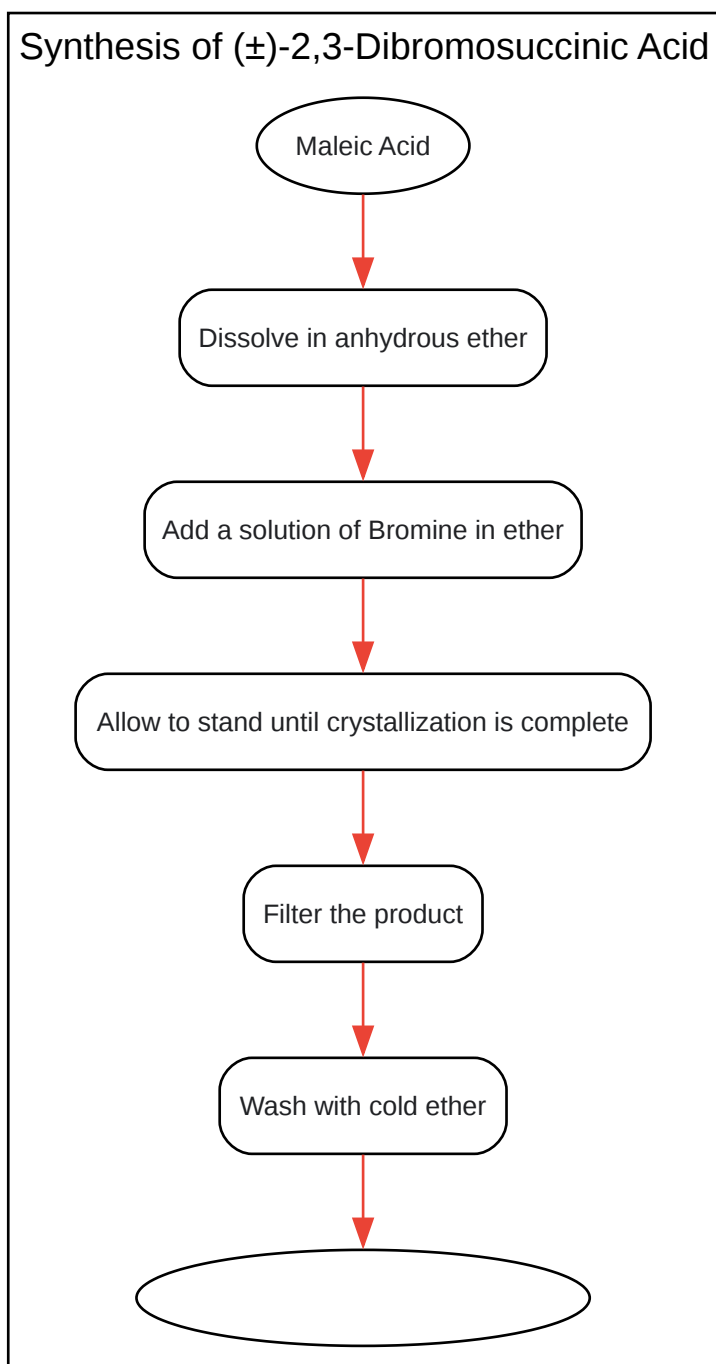
Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

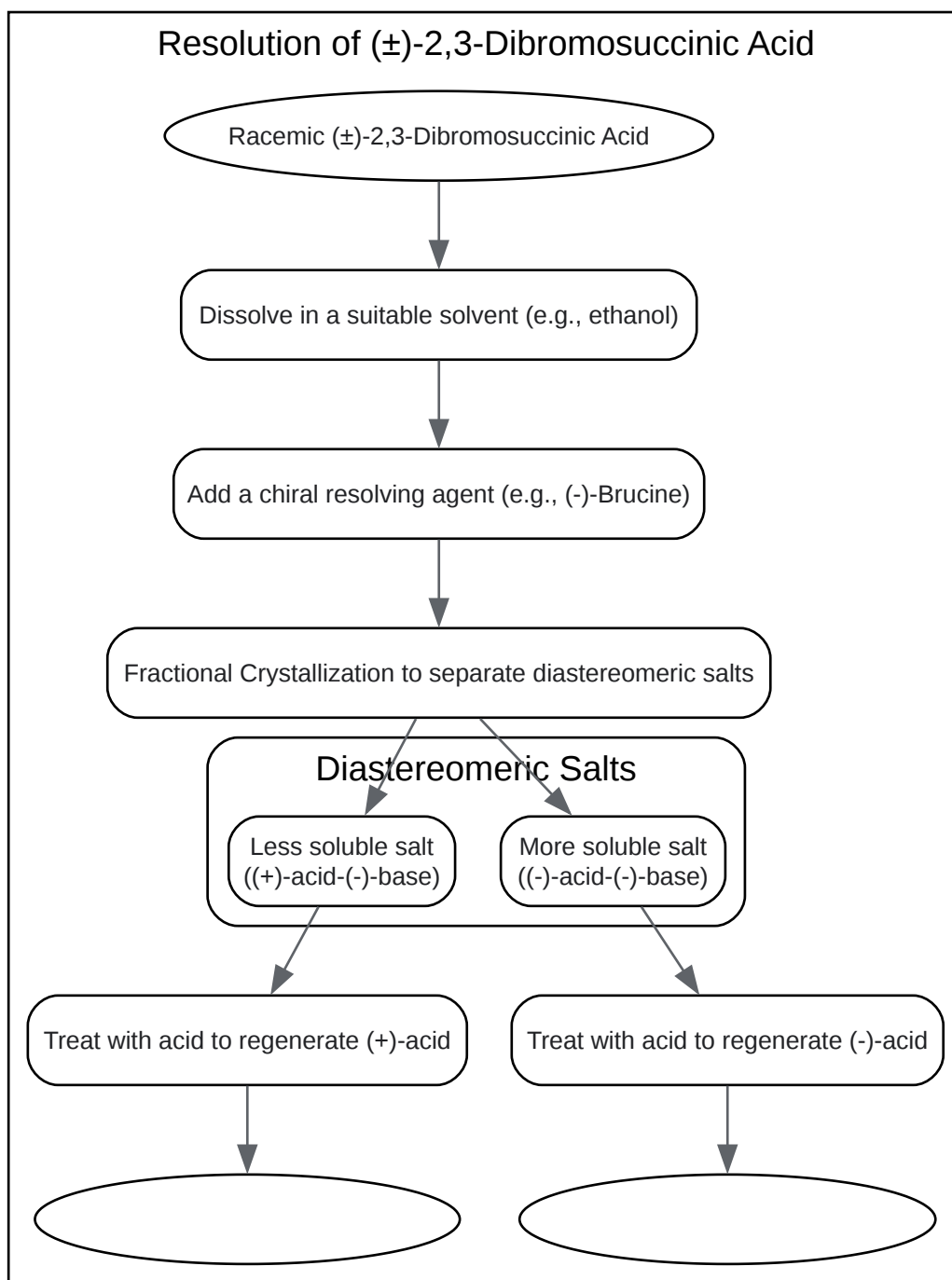
The anti-addition of bromine to the trans-double bond of fumaric acid results in the formation of the meso isomer.

Synthesis of meso-2,3-Dibromosuccinic Acid



Synthesis of (±)-2,3-Dibromosuccinic Acid





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References

- 1. CXXVIII.—Configuration of the stereoisomeric dibromosuccinic acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
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